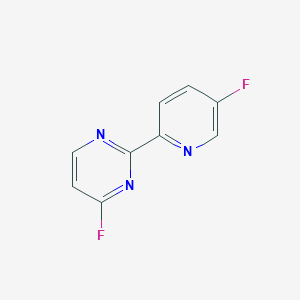

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

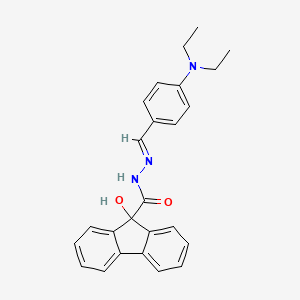

“4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” is a type of fluorinated pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of fluorinated pyrimidines like “this compound” often involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring and two fluorine atoms . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis

Fluoropyridines can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid . N-Fluoropyridinium tetrafluoroborates, hexafluoroantimonates, or hexafluorophosphates upon treatment with a base undergo an array of chemical reactions .Scientific Research Applications

Clinical Relevance of Dihydropyrimidine Dehydrogenase Gene Polymorphisms

Single nucleotide polymorphisms (SNPs) in the dihydropyrimidine dehydrogenase gene (DPYD) affect enzyme activity and the severity of 5-fluorouracil (5-FU) toxicity. Pretherapeutic detection of specific DPYD gene SNPs can help avoid severe toxic side effects by adjusting the treatment dose in patients showing early grade 3 to 4 toxicity. This approach is suitable for clinical practice and enhances the safety of 5-FU administration (Morel et al., 2006).

Pharmacogenetics and 5-Fluorouracil Toxicity

Variants in the DPYD gene, encoding dihydropyrimidine dehydrogenase, have been identified as predictors of severe adverse toxicity to fluoropyrimidine drugs such as 5-FU. Genetic testing for DPYD variants before starting treatment with 5-FU can prevent serious, potentially lethal side effects (Gross et al., 2008).

Influence of DPYD * 2A Allele on 5-FU Treatment

The presence of the DPYD * 2A allele significantly affects the metabolism of 5-FU, leading to toxicity in individuals with reduced dihydropyrimidine dehydrogenase (DPD) activity. Testing for the DPYD * 2A allele prior to 5-FU therapy can guide dosage adjustments and alternative treatments, especially in populations with varying allele frequencies (Koudova et al., 2014).

DPD Deficiency and Severe 5-FU Toxicity

DPD deficiency, leading to severe 5-FU toxicity, underscores the importance of monitoring DPD activity in managing chemotherapy treatments. This genetic defect's frequency suggests a need for routine DPD activity assessment before FUra chemotherapy to adjust doses and prevent toxicity (Harris et al., 1991).

Methylation of DPYD Promoter Region and 5-FU Toxicity

Recent studies have explored the impact of DPYD promoter hypermethylation on DPD enzyme activity and its role in 5-FU toxicity. However, the evidence suggests that hypermethylation of the DPYD promoter region is not a major predictor of severe toxicity in 5-FU-based chemotherapy, indicating that other molecular alterations might contribute to the variability in treatment response and toxicity (Amstutz et al., 2008).

Mechanism of Action

Target of Action

Many fluorinated pyrimidines target enzymes involved in DNA synthesis, such as thymidylate synthase . “4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” may have similar targets.

Mode of Action

Fluorinated pyrimidines often inhibit their target enzymes, disrupting DNA synthesis and cell division . It’s possible that “this compound” acts in a similar way.

Biochemical Pathways

By inhibiting enzymes involved in DNA synthesis, fluorinated pyrimidines can disrupt the cell cycle and induce apoptosis . “this compound” might affect similar pathways.

Pharmacokinetics

Many similar compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The ultimate effect of “this compound” is likely to be cell death, as is typical for compounds that disrupt DNA synthesis .

Future Directions

The future directions of “4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” and other fluorinated pyrimidines involve the development of new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name |

4-fluoro-2-(5-fluoropyridin-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPTQWOMIJNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NC=CC(=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)